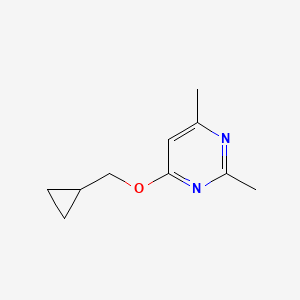

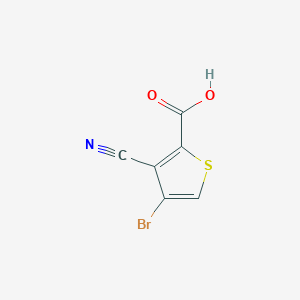

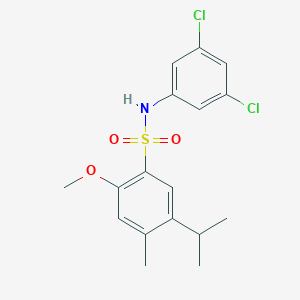

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, also known as MTA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTA is a derivative of nicotinamide, an important vitamin that plays a crucial role in various physiological processes. In

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Corrosion Inhibition Effect and Adsorption Behaviour

Research on nicotinamide derivatives, including structures similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, has shown significant corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds act as mixed-type corrosion inhibitors, affecting both the anodic and cathodic processes. The inhibition efficiency varies with concentration, time interval, and temperature. Studies suggest that these inhibitors adhere to the Langmuir isotherm model, indicating a strong adsorption to the metal surface which enhances corrosion resistance. This property is valuable in protecting metal infrastructure and machinery in acidic environments (Chakravarthy, Mohana, & Kumar, 2014).

Fungicidal Activity

Design, Synthesis, and Fungicidal Activity

The development of N-(thiophen-2-yl) nicotinamide derivatives has led to compounds with significant fungicidal activities against cucumber downy mildew. These findings highlight the potential of such derivatives, including those structurally related to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide, in agricultural applications. The effectiveness of these compounds surpasses some commercial fungicides, offering a new avenue for crop protection strategies (Wu et al., 2022).

Drug Metabolism Inhibition

Studies on Inhibitory Effects on Drug Metabolism

Although directly related studies on N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide were not found, research involving nicotinamide shows its potential to influence drug metabolism through liver microsomes. Nicotinamide can modify the rate of metabolism for various substances, indicating the role of similar compounds in potentially modulating drug interactions and effects. This aspect could be relevant for designing drugs with controlled metabolism rates, enhancing efficacy or reducing toxicity (Sasame & Gillette, 1970).

Propiedades

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-18-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-19-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLVTIYDHJWMJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(methylthio)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)

![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)

![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)

![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)

![3-methyl-6-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2715122.png)